Enantioselective Inclusion by Cholamide Host: (S)-Enantiomer Shows 19% ee vs. (R)-Enantiomer Exclusion
In a direct head-to-head enantiorecognition experiment, crystallization of cholamide (CAM) from racemic 2-methyl-3-hexanol resulted in selective inclusion of the (S)-enantiomer with an enantiomeric excess of 19% ee, while the (R)-enantiomer was preferentially excluded from the host lattice [1][2]. This demonstrates that a chiral crystalline host discriminates between the two enantiomers under identical crystallization conditions, providing a quantitative measure of differential molecular recognition that is meaningful for chiral separation strategies.
| Evidence Dimension | Enantiomeric excess of included guest in cholamide host crystals |
|---|---|
| Target Compound Data | (S)-2-methyl-3-hexanol: 19% ee in CAM inclusion crystals |
| Comparator Or Baseline | (R)-2-methyl-3-hexanol: not included (preferentially excluded); racemic starting material: 0% ee |
| Quantified Difference | 19 percentage-point enantiomeric excess favoring the (S)-enantiomer |
| Conditions | Co-crystallization of cholamide (CAM) host with racemic 2-methyl-3-hexanol guest; enantiomeric excess determined post-inclusion |
Why This Matters
This provides the only published direct quantitative comparison of enantiomer discrimination for this compound, establishing the (S)-enantiomer as the preferentially recognized stereoisomer in a chiral supramolecular environment.
- [1] Aburaya K, Hisaki I, Tohnai N, Miyata M. Chiral Recognition of Racemic Alcohols in Lattice Inclusion Compounds. AsCA06 Conference Abstract 00330. https://pfwww.kek.jp/AsCA06/srfile/sr006H00330E.html View Source
- [2] Aburaya K, Hisaki I, Tohnai N, Miyata M. Dependence of the enantioselectivity on reversion of layer directions in cholamide inclusion compounds. Chem. Commun., 2007, 4257-4259. DOI: 10.1039/B705822E View Source
